molecular formula C8H6BrNO4 B3049641 5-Bromo-2-methoxy-3-nitrobenzaldehyde CAS No. 213620-52-1

5-Bromo-2-methoxy-3-nitrobenzaldehyde

Cat. No. B3049641
CAS RN: 213620-52-1
M. Wt: 260.04 g/mol
InChI Key: RKGYFJLNIYXLMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-methoxy-3-nitrobenzaldehyde is a useful research compound. Its molecular formula is C8H6BrNO4 and its molecular weight is 260.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-methoxy-3-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methoxy-3-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

213620-52-1

Molecular Formula

C8H6BrNO4

Molecular Weight

260.04 g/mol

IUPAC Name

5-bromo-2-methoxy-3-nitrobenzaldehyde

InChI

InChI=1S/C8H6BrNO4/c1-14-8-5(4-11)2-6(9)3-7(8)10(12)13/h2-4H,1H3

InChI Key

RKGYFJLNIYXLMC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])Br)C=O

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])Br)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-2-methoxybenzaldehyde (29.65 g, 138 mmol) was added to stirred concentrated sulfuric acid (160 mL) at −15° C. Nitric acid (70% w/w) (16 g) was added dropwise. Further stirring was allowed for 15 mins at this temperature before the mixture was poured onto crushed ice (2 L). The resulting precipitate was collected by filtration and partitioned between dichloromethane (800 mL) and saturated sodium hydrogen carbonate (1 L). The organic layer was dried (Na2SO4) and evaporated in vacuo to give the title compound (20.5 g) as a crude solid.
Quantity
29.65 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four

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